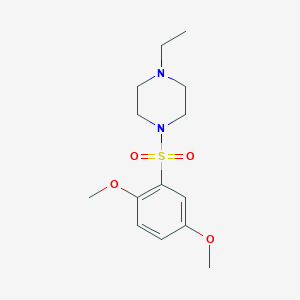
N-benzhydryl-3,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzhydryl-3,4-dimethoxybenzenesulfonamide, also known as benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its anti-inflammatory and analgesic effects. It was first synthesized in the 1960s and has been used for the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and pharyngitis. In recent years, benzydamine has gained attention for its potential therapeutic applications in cancer treatment.
作用機序
The mechanism of action of N-benzhydryl-3,4-dimethoxybenzenesulfonamide involves the inhibition of COX and lipoxygenase enzymes, which reduces the production of prostaglandins and leukotrienes, respectively. This leads to a reduction in the inflammatory response and pain.
Biochemical and Physiological Effects
Benzydamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. It has also been shown to reduce the production of reactive oxygen species, which are involved in the oxidative stress response. In addition, this compound has been shown to have antiproliferative effects on cancer cells.
実験室実験の利点と制限
One advantage of using N-benzhydryl-3,4-dimethoxybenzenesulfonamide in lab experiments is its well-established anti-inflammatory and analgesic effects. This makes it a useful tool for studying the inflammatory response and pain pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have toxic effects on the liver and kidneys at high doses.
将来の方向性
There are a number of future directions for research on N-benzhydryl-3,4-dimethoxybenzenesulfonamide. One area of research is its potential therapeutic applications in cancer treatment. Benzydamine has been shown to have antiproliferative effects on cancer cells, and further research is needed to determine its potential use in cancer therapy. Another area of research is its potential use in the treatment of neuroinflammatory disorders, such as Alzheimer's disease and Parkinson's disease. Benzydamine has been shown to have anti-inflammatory effects in the brain, and further research is needed to determine its potential therapeutic applications in these disorders.
Conclusion
In conclusion, this compound is a nonsteroidal anti-inflammatory drug that has been widely used for its anti-inflammatory and analgesic effects. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Further research is needed to determine its potential use in cancer therapy and neuroinflammatory disorders.
合成法
The synthesis of N-benzhydryl-3,4-dimethoxybenzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with N-benzhydrylamine in the presence of a base such as sodium carbonate. The reaction yields this compound, which is then purified by recrystallization.
科学的研究の応用
Benzydamine has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. Benzydamine has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, which are also involved in the inflammatory response.
特性
分子式 |
C21H21NO4S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
N-benzhydryl-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C21H21NO4S/c1-25-19-14-13-18(15-20(19)26-2)27(23,24)22-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21-22H,1-2H3 |
InChIキー |
VSMWCYZBOJBPLV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)




![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)





